3-formyl-1H-indole-5-carboxylic acid

説明

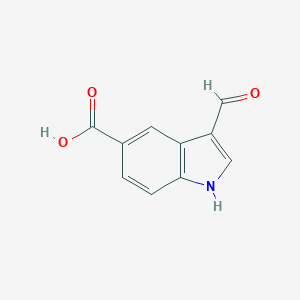

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-formyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-4-11-9-2-1-6(10(13)14)3-8(7)9/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSUQLMUWDUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-41-1 | |

| Record name | 3-formyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Landscape of Indole Carboxylic Acids and Derivatives

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole ring system is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. mdpi.com Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biological processes. mdpi.com This inherent bio-relevance has made the indole scaffold a focal point for chemists, who have successfully developed a multitude of synthetic methodologies to access this important heterocyclic system. mdpi.com

In the sphere of medicinal chemistry, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its interaction with biological targets. This adaptability has cemented the indole scaffold as a cornerstone in the design and development of new drugs.

Contextualization of 3-Formyl-1H-indole-5-carboxylic Acid within Indole Research

This compound is a bifunctional indole derivative that possesses both an aldehyde group at the 3-position and a carboxylic acid group at the 5-position. This specific arrangement of functional groups makes it a particularly valuable building block in the synthesis of more complex molecules.

The dual functionality of This compound provides chemists with two reactive sites for elaboration. The aldehyde group at the C-3 position is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. researchgate.net The C-3 formyl group can be readily installed through methods like the Vilsmeier-Haack reaction. nih.gov

Simultaneously, the carboxylic acid at the C-5 position offers a convenient point for amide bond formation, esterification, or other modifications. This group can serve as a bioisostere for other functional groups or as a key interaction point with a biological target. nih.gov The presence of both of these groups on the same indole core allows for the construction of diverse molecular architectures. For instance, the methyl ester of this compound, methyl 3-formyl-1H-indole-5-carboxylate , is commercially available and serves as a ready-to-use intermediate for further synthetic manipulations. scbt.com

The strategic placement of these functional groups facilitates the synthesis of a wide array of substituted indoles. For example, the synthesis of various indole-3-carboxylic acid derivatives has been explored for different applications. nih.govnih.govirjponline.org

The structural features of This compound make it a highly relevant starting material for the discovery of new drug candidates. The indole-5-carboxylic acid moiety itself is found in molecules with potential therapeutic applications. nih.gov Derivatives of indole-3-carboxylic acid have been investigated as potential antihypertensive agents, acting as angiotensin II receptor 1 antagonists. nih.gov

Furthermore, the C-3 formyl group is a precursor to a variety of functionalities that can impart biological activity. Indole-3-carboxaldehyde and its derivatives are key intermediates in the synthesis of compounds with a broad spectrum of bioactivities, including anticancer and antimicrobial properties. researchgate.netresearchgate.net For example, derivatives of indole-2-carboxylic acid have been explored as novel HIV-1 integrase strand transfer inhibitors. nih.gov

The combination of the formyl and carboxylic acid groups in This compound allows for the generation of extensive compound libraries for high-throughput screening. By systematically modifying both the C-3 and C-5 positions, medicinal chemists can explore the structure-activity relationships of new chemical entities, optimizing their potency, selectivity, and pharmacokinetic properties. While direct biological data on the title compound itself is limited in publicly available literature, its clear potential as a versatile synthetic intermediate positions it as a valuable tool in the ongoing quest for novel therapeutics.

Synthetic Methodologies for 3 Formyl 1h Indole 5 Carboxylic Acid and Its Analogs

Established Synthetic Routes to the Indole (B1671886) Carboxylic Acid Core

The formation of the fundamental indole-5-carboxylic acid scaffold is a critical first step, for which several classical and modern synthetic reactions are employed.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry. wikipedia.org The reaction classically involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com To produce the indole-5-carboxylic acid core, a 4-carboxyphenylhydrazine would be the logical starting material to react with a suitable ketone or aldehyde, such as pyruvic acid or a derivative.

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgmdpi.com A subsequent acid-catalyzed -sigmatropic rearrangement is the key step, forming a new carbon-carbon bond and ultimately leading to the indole ring after the elimination of ammonia. wikipedia.orgresearchgate.net The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.orgmdpi.com A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. numberanalytics.comijpcbs.com This reaction is particularly well-suited for introducing a formyl group at the C3 position of the indole nucleus due to the high electron density at this position.

The synthesis of ethyl 3-formyl-1H-indole-5-carboxylate is commonly achieved through the Vilsmeier-Haack formylation of ethyl indole-5-carboxylate. The reaction employs a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). ijpcbs.com The POCl₃ activates the DMF to form an electrophilic chloroiminium ion (the Vilsmeier reagent), which is the active formylating agent. rsc.org This electrophile then attacks the 3-position of the indole ring, and subsequent hydrolysis yields the 3-formylindole product. orgsyn.org This method is valued for its high yields and selectivity. numberanalytics.com

Alternative and Emerging Synthetic Pathways

Beyond the classical methods, newer strategies for constructing the indole framework have been developed. Flow chemistry, for instance, has been utilized for the rapid and scalable synthesis of indole-3-carboxylic acid esters. beilstein-journals.org One such approach involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization using a heterogeneous palladium on carbon (Pd/C) catalyst under hydrogenation conditions to form the indole ring. beilstein-journals.org

Another emerging method involves the direct formylation of indole using formic acid in the presence of 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA) and a Lewis acid catalyst. tcichemicals.com This provides a direct route to 3-formylindoles from a simple C1 source. tcichemicals.com These modern techniques often offer advantages in terms of safety, scalability, and efficiency. beilstein-journals.org

Strategies for Functionalization and Derivatization

Once the 3-formyl-1H-indole-5-carboxylic acid scaffold is synthesized, its functional groups offer opportunities for extensive chemical modification and the creation of diverse molecular architectures.

Esterification Reactions for Carboxylic Acid Modification

The carboxylic acid group at the 5-position is a prime site for modification, most commonly through esterification. This transformation can be critical for modulating the molecule's physicochemical properties or for use as a protecting group during subsequent synthetic steps.

A straightforward method is the Fischer esterification, where the carboxylic acid is heated with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. nih.gov For more sensitive or sterically hindered substrates, other methods are preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is highly efficient at room temperature and suppresses side product formation. organic-chemistry.org Another effective method for creating tert-butyl esters involves reacting the indole-5-carboxylic acid with tert-butyl trichloroacetimidate. researchgate.net The hydrolysis of the resulting ester back to the carboxylic acid can be readily achieved under basic conditions, for example, using aqueous sodium hydroxide.

Reactions at the Formyl Group for Scaffold Diversification

The aldehyde functional group at the C3 position is a versatile handle for a wide array of chemical transformations, allowing for the diversification of the indole scaffold. The carbonyl group can readily undergo nucleophilic addition and condensation reactions.

For example, the formyl group can participate in Knoevenagel condensations with active methylene (B1212753) compounds. sigmaaldrich.com Research has shown that ethyl 3-formyl-1H-indole-2-carboxylate condenses with compounds like 2-thiohydantoin (B1682308) and rhodanine (B49660) derivatives to produce aplysinopsin analogues, which are of interest in marine natural product chemistry. researchgate.net The formyl group can also be a precursor for other functionalities. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into an oxime, which can then undergo further reactions like dehydration to a nitrile. niscpr.res.in These transformations highlight the utility of the 3-formyl group in building more complex and functionally diverse molecules. researchgate.net

Modifications on the Indole Nitrogen (N-substitution)

The substitution at the N-1 position of the indole ring is a critical modification for altering the electronic properties and steric profile of the this compound scaffold. Such modifications are typically achieved through N-alkylation or N-arylation reactions. The presence of the electron-withdrawing formyl and carboxylic acid groups can influence the nucleophilicity of the indole nitrogen, necessitating specific reaction conditions.

Standard N-alkylation procedures often involve the deprotonation of the indole nitrogen with a suitable base, followed by the introduction of an alkyl halide or another electrophilic alkylating agent. Common bases used for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion then acts as a nucleophile, attacking the alkylating agent. For instance, N-methyl, N-benzyl, and N-tosyl derivatives of related indole systems have been successfully prepared using this methodology. nih.gov

A study on the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters demonstrated the viability of N-substitution in the presence of a carboxylate group on the benzene (B151609) ring. mdpi.com In another relevant example, the N-alkylation of ethyl 5-substituted 1H-indole-2-carboxylates was achieved using cesium carbonate (Cs₂CO₃) as the base in DMF, which provided the N-glycerylated products in good yields. nih.gov This indicates that even with an ester group at the C-5 position, the N-H bond remains sufficiently acidic for deprotonation and subsequent substitution under basic conditions. The choice of base and solvent is crucial to optimize the reaction yield and prevent potential side reactions.

Below is a table summarizing typical conditions for the N-substitution of indole derivatives analogous to this compound.

Regioselective Substitutions on the Benzene Ring of the Indole System

Regioselective functionalization of the benzene portion of the this compound system presents a significant challenge due to the multiple C-H bonds with similar reactivity. beilstein-journals.org However, directed C-H activation strategies and an understanding of the inherent electronic properties of the indole nucleus have enabled selective substitutions at specific positions, most notably at the C-4 and C-7 positions, which are ortho to the indole nitrogen. The formyl group at C-3 can act as a directing group in some transformations.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose. Research has shown that the C-3 formyl group can direct the arylation to the C-4 position of the indole ring. nih.govacs.org In these reactions, a palladium(II) catalyst, often in conjunction with an oxidant and specific ligands or additives, facilitates the coupling of the indole with an aryl halide. For instance, unprotected 3-formylindole can undergo C4-arylation with aryl iodides. acs.org It is important to note, however, that substitutions already present on the benzene ring, such as the carboxylic acid at C-5 in the target molecule, can introduce steric hindrance that may impact the efficiency of these reactions. acs.org

Halogenation represents another key transformation on the indole's benzene ring. While electrophilic halogenation of indoles typically favors the electron-rich pyrrole (B145914) ring (C-3), specific reagents and conditions can achieve substitution on the carbocyclic part. For example, the synthesis of 5-bromo-3-formyl-1H-indole-2-carboxylic acid has been reported, demonstrating that direct bromination at the C-5 position is feasible on a closely related scaffold. biosynth.com Furthermore, enzymatic halogenation using engineered halogenase enzymes has shown promise for achieving regioselectivity on the indole core, including on substrates like indole-5-carboxylic acid. nih.gov

The following table outlines examples of regioselective substitutions on the benzene ring of indole systems relevant to this compound.

Biological and Pharmacological Investigations of 3 Formyl 1h Indole 5 Carboxylic Acid Derivatives

Antimicrobial Activities of Indole (B1671886) Carboxylic Acid Derivatives

Indole derivatives have been extensively studied for their potential to combat microbial infections, a critical area of research given the rise of drug-resistant pathogens. nih.govnanobioletters.com These compounds have shown a broad spectrum of activity against various bacteria and fungi.

Antibacterial Efficacy

Numerous studies have demonstrated the effectiveness of indole carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against eight bacterial strains, with their efficacy exceeding that of standard antibiotics ampicillin and streptomycin by 10 to 50 times. nih.gov In another study, synthesized indole derivatives were screened against Staphylococcus aureus, Staphylococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli, showing significant zones of inhibition. jddtonline.info

Specifically, certain 5-bromo-substituted indole analogues have been noted for their broad-spectrum activity. mdpi.com One such derivative, 13b (a polyamine PA-3-6-3 conjugate), was particularly effective against Staphylococcus aureus and Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM. mdpi.com Other research has highlighted derivatives active against Enterococcus faecalis and drug-resistant strains like methicillin-resistant S. aureus (MRSA). fabad.org.trresearchgate.net

| Derivative Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive & Gram-negative bacteria (e.g., En. cloacae, E. coli) | MIC: 0.004–0.03 mg/mL (Compound 8) | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugates (e.g., 13b) | Staphylococcus aureus, MRSA, Acinetobacter baumannii | MIC ≤ 0.28 µM | mdpi.com |

| Indole-2-carboxylic acid amide derivative (Compound 2) | Enterococcus faecalis | MIC: 8 µg/mL | fabad.org.trresearchgate.net |

| General Indole Derivatives | Staphylococcus aureus, Staphylococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli | Significant Zone of Inhibition (22-26 mm) | jddtonline.info |

Antifungal Efficacy

The antifungal potential of indole carboxylic acid derivatives has also been well-documented. Studies have shown these compounds to be effective against various fungal strains, including Candida albicans and Aspergillus niger. nanobioletters.comjddtonline.info For example, novel indole dipeptide conjugates 6g and 6i were found to be twice as effective as the standard drug Fluconazole against C. albicans, with a MIC value of 50 μg mL−1. rsc.org

Derivatives of indole-2-carboxylic acid have demonstrated notable activity against Candida species. fabad.org.trresearchgate.net Compound 2 from this series was particularly active against Candida albicans with a MIC value of 8 µg/mL. researchgate.net Furthermore, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal activity, with compound 15 being the most potent (MIC range of 0.004–0.06 mg/mL). nih.gov

| Derivative Type | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Indole dipeptide conjugates (6g, 6i) | Candida albicans | MIC: 50 μg mL−1 | rsc.org |

| Indole-2-carboxylic acid amide derivative (Compound 2) | Candida albicans | MIC: 8 µg/mL | researchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Various fungi (e.g., T. viride, A. fumigatus) | MIC: 0.004–0.06 mg/mL (Compound 15) | nih.gov |

| General Indole Derivatives | Candida albicans, Aspergillus niger | Significant Zone of Inhibition (14-26 mm) | jddtonline.info |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Cryptococcus neoformans | MIC ≤ 0.28 µM | mdpi.com |

Mechanisms of Antimicrobial Action

The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism is the disruption of the bacterial membrane. mdpi.comnih.gov For example, certain indole-3-carboxamide-polyamine conjugates have been shown to perturb the bacterial membrane of both S. aureus and P. aeruginosa. mdpi.comnih.gov

Another key mechanism involves the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these derivatives can inhibit DNA gyrase in bacteria and lanosterol-14-alpha demethylase in fungi, both of which are crucial for microbial survival. rsc.org Further in silico studies have identified other potential targets, including E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and the fungal enzyme 14a–lanosterol demethylase (CYP51). nih.gov

Anticancer Potential and Cytotoxicity Studies

The indole nucleus is a privileged scaffold in the design of anticancer agents, and numerous derivatives of 3-formyl-1H-indole-5-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govchemimpex.com

In Vitro Screening Against Various Cancer Cell Lines

Derivatives of indole carboxylic acid have demonstrated significant cytotoxic activity across a wide range of human cancer cell lines. In one study, a series of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-ones were evaluated against breast (MCF-7), leukemic (K562), cervical (HeLa), colorectal (Colo205), and hepatocellular (HepG2) cancer cell lines, with some compounds showing excellent activity with IC50 values in the low micromolar range. researchgate.net

Other studies have focused on specific cancer types. For instance, novel 5-hydroxyindole-3-carboxylic acid derivatives were synthesized and showed significant cytotoxic effects on the MCF-7 breast cancer cell line, with compound 5d being the most potent (IC50 of 4.7 µM), while exhibiting low toxicity to normal human cells. nih.govsemanticscholar.org Similarly, newly designed pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against nine panels of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancer. mdpi.com

| Derivative Type | Cancer Cell Line | Activity/IC50 or GI50 Value | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones (Compound 3e) | MCF-7, K562, HeLa, Colo205, HepG2 | IC50: 1.4-2.7 µM | researchgate.net |

| 5-hydroxyindole-3-carboxylic acid ester (Compound 5d) | MCF-7 (Breast) | IC50: 4.7 µM | nih.govsemanticscholar.org |

| Pyrazolinyl-Indole Derivative (HD05) | Leukemia, Colon, Breast, Melanoma, etc. (NCI-60 panel) | Significant growth inhibition (e.g., 78.76% for leukemia) | mdpi.com |

| 1H-pyrido[3,4-b]indol-1-one (Compound 7a) | A549 (Lung) | GI50: 54 nM | tandfonline.com |

| Indole-based thiazole derivative (Compound 3d) | Various human cell lines | GI50: 0.03-13.0 µM | researchgate.net |

Identification of Active Derivatives and Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indole derivatives. Research has shown that the nature and position of substituents on the indole ring significantly influence cytotoxic activity. For example, in a series of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acid derivatives, the presence of an electron-withdrawing group like -NO2 or an electron-donating group like -OCH3 at the C-6 position of the indole ring resulted in excellent antitumor activity. researchgate.net

In the investigation of 5-hydroxyindole-3-carboxylic acid derivatives, changing the ester bond to an acid and modifying the amine groups attached to the indole ring were key aspects of the SAR study. nih.gov It was found that ester derivatives, particularly compound 5d with a 4-methoxy group on the amine moiety, were the most potent. nih.govsemanticscholar.org Furthermore, the cyclization of 3-(2-methoxyvinyl)-1H-indole-2-carboxamides into 1H-pyrido[3,4-b]indol-1-ones led to enhanced antiproliferative activity. tandfonline.com These findings provide valuable insights for the rational design of new, more effective indole-based anticancer agents. nih.gov

Exploration of Other Biological Activities

Receptor Antagonism Studies (e.g., CysLT1)

Derivatives of indole carboxylic acids have been investigated as antagonists for various receptors, including the cysteinyl leukotriene receptor 1 (CysLT1). The CysLT1 receptor is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic and inflammatory conditions such as asthma and allergic rhinitis. wikipedia.org Cysteinyl leukotrienes (CysLTs), including leukotriene C4, D4, and E4, are potent inflammatory lipid mediators that, upon binding to the CysLT1 receptor, trigger responses like bronchoconstriction and leukocyte chemotaxis. nih.gov Consequently, the development of selective CysLT1 antagonists is a key therapeutic strategy for managing these conditions. wikipedia.orgnih.gov

The structure-activity relationship (SAR) of CysLT1 antagonists has been a subject of extensive research, with several key structural features identified as crucial for potent receptor binding and antagonism. Generally, the pharmacophore for CysLT1 antagonists includes a lipophilic region, which interacts with a corresponding pocket in the receptor, and an acidic moiety that mimics the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD4). nih.gov Indole-based structures have emerged as a promising scaffold for the development of potent CysLT1 antagonists. nih.gov

While specific research focusing solely on this compound derivatives is limited in the public domain, valuable SAR insights can be drawn from studies on closely related indole carboxylic acid analogs, such as 3-substituted 1H-indole-2-carboxylic acid derivatives. nih.gov Research in this area has demonstrated that the indole core, combined with an acidic group (like a carboxylic acid), is a critical component for CysLT1 antagonist activity. nih.gov

A significant finding in the SAR of these compounds is the profound impact of substituents at the 3-position of the indole ring. For instance, the introduction of an α,β-unsaturated amide moiety at this position has been shown to be a key determinant of antagonist potency. nih.gov The nature of the substituent on the amide nitrogen further refines the activity.

To illustrate these relationships, a series of 3-substituted 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their CysLT1 antagonist activity, with the results presented in the table below.

| Compound ID | R Group (Substitution at the 3-position amide) | CysLT1 IC50 (μM) |

| 17a | Phenyl | 0.043 ± 0.008 |

| 17b | 3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl | 0.012 ± 0.002 |

| 17c | 4-chlorophenyl | 0.025 ± 0.005 |

| 17d | 4-fluorophenyl | 0.031 ± 0.006 |

| 17e | 4-methylphenyl | 0.038 ± 0.007 |

| 17f | 4-methoxyphenyl | 0.041 ± 0.009 |

| 17g | 3-chlorophenyl | 0.019 ± 0.003 |

| 17h | 3-fluorophenyl | 0.022 ± 0.004 |

| 17i | 3-methylphenyl | 0.028 ± 0.005 |

| 17j | 3-methoxyphenyl | 0.033 ± 0.006 |

| 17k | 3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl (with 7-methoxy on indole) | 0.0059 ± 0.0011 |

The data reveals several important SAR trends:

Presence of a large hydrophobic substituent: The compound with the most potent CysLT1 antagonist activity (17b and 17k) features a large, hydrophobic 3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.gov This aligns with the general pharmacophore model for CysLT1 antagonists, which necessitates a significant lipophilic region to occupy a hydrophobic pocket within the receptor. nih.gov

Electronic effects of substituents: The electronic nature of the substituents on the phenyl ring of the amide also influences activity. For instance, electron-withdrawing groups like chlorine (17c and 17g) and fluorine (17d and 17h) generally lead to more potent compounds compared to electron-donating groups like methyl (17e and 17i) and methoxy (17f and 17j). nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is also a factor. For example, meta-substituted compounds (e.g., 17g, 17h, 17i, 17j) tend to exhibit slightly better or comparable activity to their para-substituted counterparts (e.g., 17c, 17d, 17e, 17f). nih.gov

Modifications to the Indole Ring: Further optimization of the indole scaffold itself can lead to enhanced potency. The most potent compound in the series, 17k, not only possesses the optimal hydrophobic tail at the 3-position but also includes a methoxy group at the 7-position of the indole ring, suggesting that this region of the molecule also interacts with the receptor. nih.gov

Medicinal Chemistry and Drug Discovery Implications

Optimization of Bioactivity through Structural Modifications

The inherent versatility of the 3-formyl-1H-indole-5-carboxylic acid scaffold allows for extensive structural modifications to optimize biological activity, enhance target specificity, and improve pharmacokinetic properties.

The rational design of novel therapeutic agents often begins with a scaffold like this compound, which possesses functional groups amenable to a variety of chemical transformations. The C3-formyl group is a versatile handle for introducing diverse substituents through reactions such as condensation, oxidation, reduction, or the formation of imines and hydrazones. researchgate.netmdpi.com The C5-carboxylic acid provides a key interaction point, often mimicking the acidic moieties of endogenous ligands, and can be converted to esters, amides, or other functional groups to modulate binding and physicochemical properties. nih.govnih.gov

Complexity-to-diversity (Ctd) and diversity-oriented synthesis (DOS) are powerful strategies for generating libraries of structurally complex and diverse small molecules based on a common core. nih.govresearchgate.net Starting from a readily available indole (B1671886) scaffold, these approaches enable the efficient exploration of chemical space to identify compounds with novel biological activities. For instance, strategies involving ring-distortion or biomimetic synthesis have been successfully applied to indole alkaloids to create new molecular scaffolds. nih.govresearchgate.net The this compound scaffold is an ideal candidate for such divergent synthetic strategies, allowing for the systematic modification of its core structure to generate novel derivatives for high-throughput screening. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, acyl sulfonamides, and various other acidic heterocycles. drughunter.comcambridgemedchemconsulting.com The choice of a bioisostere is highly context-dependent, aiming to mimic the size, shape, and electronic properties of the original carboxylic acid group. drughunter.comnih.gov For example, the tetrazole ring is a well-known carboxylic acid mimic that led to a significant increase in potency during the development of the angiotensin II antagonist losartan (B1675146). drughunter.com This improvement was attributed to the tetrazole's acidic N-H group being positioned optimally for receptor interaction. drughunter.com Such a replacement on the this compound scaffold could similarly enhance target binding and improve pharmacokinetic properties.

| Carboxylic Acid Bioisostere | Key Properties and Rationale for Use | Potential Impact |

|---|---|---|

| Tetrazole | Acidic N-H proton, similar pKa to carboxylic acid, metabolically stable. drughunter.com | Improved metabolic stability, enhanced potency, altered binding interactions. drughunter.com |

| Acyl Sulfonamide | Maintains acidic proton, can improve cell permeability by increasing lipophilicity. | Enhanced cell permeability, improved oral absorption. |

| Hydroxamic Acid | Can act as a metal-chelating group, often used for metalloenzyme inhibitors. | Introduction of metal-binding capability, potential for new target classes (e.g., HDACs). |

| Hydroxyisoxazole | Acidic heterocycle with tunable pKa based on substitution. | Modulation of acidity, improved pharmacokinetic profile. |

The pharmacological profile of an indole-based compound is highly sensitive to the nature and position of substituents on the indole ring. nih.gov The existing formyl and carboxylic acid groups on the this compound scaffold already define its electronic properties, but further substitution provides a powerful means to fine-tune activity, selectivity, and drug-like properties. nih.govmdpi.com

The introduction of substituents at various positions of the indole nucleus (N1, C2, C4, C6, C7) can influence the molecule's interaction with its biological target. For example, adding lipophilic groups can enhance membrane permeability and binding to hydrophobic pockets within a receptor. acs.org Conversely, introducing polar groups can improve aqueous solubility. The electronic effects of substituents are also critical; electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy, methyl) can alter the nucleophilicity of the indole ring and the acidity of the N-H proton, thereby affecting reaction yields in synthesis and binding affinities in biological systems. rsc.org Studies have shown that the presence of halogen derivatives (F, Cl, Br) at the C5 or C7 position of the indole scaffold can have a notable effect on cytotoxicity in anticancer applications. mdpi.com

Lead Optimization and Development of Therapeutic Agents

Once an initial "hit" or lead compound is identified, the process of lead optimization involves iterative cycles of chemical synthesis and biological testing to develop a preclinical candidate with optimal potency, selectivity, and pharmacokinetic properties.

The indole carboxylic acid framework has served as the foundation for numerous potent lead molecules across various therapeutic areas. While specific examples originating directly from this compound are not extensively documented in public literature, the potential of this scaffold can be inferred from related structures. For instance, derivatives of indole-2-carboxylic acid have been identified as highly potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma treatment. nih.gov In one study, structure-activity relationship (SAR) analysis revealed that the indole-2-carboxylic acid moiety was essential for potent antagonist activity. nih.gov Similarly, novel derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension, with some compounds showing superior in vivo efficacy compared to losartan. nih.gov These examples underscore the potential of the indole carboxylic acid scaffold to generate high-affinity ligands for G protein-coupled receptors (GPCRs) and other important drug targets.

| Lead Compound Class | Target | Therapeutic Area | Key Structural Features |

|---|---|---|---|

| Indole-2-carboxamides | Trypanosoma cruzi | Chagas Disease | Modifications at 5' and 7' positions of the indole ring. nih.gov |

| Indole-2-carboxylic Acid Derivatives | CysLT1 Receptor | Asthma, Inflammation | Indole-2-carboxylic acid moiety found to be an essential pharmacophore. nih.gov |

| Indole-3-carboxylic Acid Derivatives | AT1 Receptor | Hypertension | Designed as potent and orally active antagonists. nih.gov |

| 1H-Indole-3-carbonitrile Derivatives | Tropomyosin receptor kinase (TRK) | Cancer | Developed using bioisosteric replacement and computer-aided design. nih.gov |

Achieving high selectivity for the intended biological target over other related proteins is a critical goal in drug development to minimize off-target effects. Efficacy, the ability of the drug to produce the desired therapeutic effect, is also paramount. For scaffolds like this compound, several strategies can be employed to enhance these properties.

One approach is molecular hybridization , which involves combining the structural features of two or more pharmacophores into a single molecule to target multiple pathways or to improve affinity and selectivity. nih.gov For example, conjugating an indole scaffold with other heterocyclic systems has yielded compounds with dual anti-inflammatory and antidiabetic activities. nih.gov

Another strategy is the introduction of conformational constraints . By making the molecule more rigid, for example, by fusing an additional ring to the indole core, it is possible to lock the compound into a specific conformation that is optimal for binding to the target receptor. researchgate.net This can lead to a significant increase in both potency and selectivity.

Finally, systematic modification of substituents allows for the fine-tuning of interactions within the target's binding pocket. By exploring a range of substituents with different steric and electronic properties at various positions on the this compound scaffold, medicinal chemists can optimize the fit and interactions, thereby enhancing both efficacy and selectivity against closely related proteins. mdpi.com

Role as a Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial scaffold and starting material in the synthesis of complex molecules investigated for therapeutic use. Its inherent structural features—the reactive aldehyde at the 3-position, the carboxylic acid at the 5-position, and the indole nucleus—make it a versatile building block in medicinal chemistry for the development of novel Active Pharmaceutical Ingredients (APIs).

Detailed Research Findings

The primary role of this compound as a pharmaceutical intermediate is highlighted in the exploration of new therapeutic agents. Research detailed in patent literature demonstrates its use in creating derivatives with potential biological activity. For instance, the core structure of this compound is central to the synthesis of a series of indole carboxamide derivatives designed as P2X7 receptor antagonists. google.com The P2X7 receptor is implicated in various pathological processes, including inflammation, neurodegeneration, and chronic pain.

In this context, a chlorinated analogue, 4-Chloro-3-formyl-1H-indole-5-carboxylic acid , which is derived from the parent compound, acts as a key intermediate. This modified intermediate is then reacted with various amine-containing side chains to produce a library of amide derivatives. These derivatives have been investigated for their potential to treat a range of conditions, such as Alzheimer's disease, Huntington's disease, epilepsy, neuropathic pain, and inflammatory disorders. google.com The synthesis strategy leverages the carboxylic acid group for amide bond formation, a common and effective method for joining molecular fragments in drug discovery.

The research underscores the value of the this compound framework in generating compounds with specific pharmacological profiles. The indole structure itself is a well-known "privileged scaffold" in medicinal chemistry, frequently appearing in existing drugs and natural products. By modifying this core, scientists can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and other pharmaceutically relevant properties.

The table below summarizes examples of potential API candidates synthesized using a derivative of this compound as a key intermediate, as described in patent literature for P2X7 receptor antagonism.

Table 1: Investigational APIs Derived from a this compound Intermediate Data sourced from patent US9556117B2 google.com

| Derivative Name | Intermediate Used | Potential Therapeutic Target |

| 4-Chloro-3-formyl-1H-indole-5-carboxylic acid ((S)-1-cyclohexyl-2-hydroxy-ethyl)-amide | 4-Chloro-3-formyl-1H-indole-5-carboxylic acid | P2X7 Receptor |

| 4-Chloro-3-formyl-1H-indole-5-carboxylic acid (1-hydroxy-cyclohexylmethyl)-amide | 4-Chloro-3-formyl-1H-indole-5-carboxylic acid | P2X7 Receptor |

| 4-Chloro-1H-indole-5-carboxylic acid (1-cycloheptyl-2-hydroxy-ethyl)-amide | 4-Chloro-3-formyl-1H-indole-5-carboxylic acid | P2X7 Receptor |

This targeted use of this compound and its close derivatives exemplifies the compound's significance not as a final drug product itself, but as an essential precursor in the multi-step synthesis of innovative and potentially impactful APIs.

Computational Approaches in Elucidating Biological Interactions

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets for compounds like 3-formyl-1H-indole-5-carboxylic acid and estimating the strength of their interaction, or binding affinity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them to identify the most stable complex.

For indole (B1671886) derivatives, molecular docking has been successfully employed to elucidate binding modes and identify key interactions. For instance, modeling studies on modified indole compounds have been used to evaluate their binding interactions with targets such as the Insulin-like Growth Factor 1 Receptor (IGF1R), which is significant in cancer research. In other cases, docking has been used to validate the binding poses of indole derivatives against targets like HIV integrase and various kinases. A study on indole-2-carboxylic acid, a related compound, used docking to show how the indole nitrogen and the carboxyl group could chelate two metal ions within the active site of HIV-1 integrase, an interaction crucial for its inhibitory activity. nih.gov

Following the prediction of a binding pose, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the specific molecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-stacking. The formyl and carboxylic acid groups of this compound, along with its indole ring, are key functional groups that can participate in these interactions within an enzyme's active site.

The indole ring can engage in π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor, and can also form salt bridges with positively charged residues like lysine (B10760008) and arginine. chemrxiv.org Similarly, the formyl group can act as a hydrogen bond acceptor. These interactions are critical for the molecule's recognition and binding specificity. For example, docking studies of various 1H-3-indolyl derivatives into the active site of cytochrome c peroxidase have been used to propose a mechanism of action for their antioxidant activity. nih.gov

| Computational Method | Objective | Key Findings / Application for Indole Scaffolds | Relevant Targets |

|---|---|---|---|

| Molecular Docking | Predict binding pose and affinity. | Identifies key interactions (H-bonds, π-stacking) in the active site. nih.govnih.gov | IGF1R , HIV Integrase nih.gov, Kinases , Cytochrome c Peroxidase nih.gov |

| QSAR | Predict biological activity from chemical structure. | Correlates structural features with antioxidant activity. nih.gov | ABTS radical (for antioxidant activity) nih.gov |

| Molecular Dynamics (MD) | Analyze conformational stability and binding dynamics. | Assesses the stability of the ligand-protein complex under physiological conditions. | General protein targets |

| In Silico / Virtual Screening | Discover novel active compounds from large libraries. | Uses the indole scaffold to find new derivatives through computational screening. nih.gov | Novel and diverse biological targets nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of molecules with known activities, QSAR can predict the activity of new, untested compounds. This predictive capability is highly valuable for prioritizing which derivatives of this compound should be synthesized and tested.

A 2D-QSAR modeling study was successfully performed on a series of novel 1H-3-indolyl derivatives to predict their potential as antioxidant agents against the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. nih.gov Such models can relate various structural descriptors—like electronic properties, hydrophobicity, and steric parameters—to the observed biological activity. nih.gov By understanding which structural features enhance or diminish activity, medicinal chemists can rationally design more potent molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding. This technique is used to assess the stability of the predicted docking pose under simulated physiological conditions.

For a ligand-protein complex, MD simulations can reveal how the interactions evolve, whether the ligand remains stably bound in the active site, and if any conformational changes occur in the protein that could affect its function. This detailed understanding of binding dynamics is crucial for confirming the validity of a docking result and for gaining a deeper comprehension of the mechanism of action.

In Silico Screening for Novel Scaffolds and Targets

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The core structure of this compound can serve as a starting point or scaffold in such screening campaigns. By computationally evaluating thousands or even millions of virtual compounds derived from this scaffold, researchers can efficiently identify promising new candidates for synthesis and biological testing.

Recently, research into indole derivatives has led to the discovery of novel and complex tetracyclic indole skeletons. nih.gov Such unique scaffolds are ideal platforms for virtual screening approaches, allowing for the generation of a vast number of hypothetical analogs in silico. nih.gov Those predicted to be active can then be synthesized on demand for biological validation, significantly streamlining the discovery of new bioactive molecules based on the indole framework. nih.gov

Broader Research Applications Beyond Drug Discovery

Contribution to Advanced Materials Science (e.g., Organic Light-Emitting Diodes)

There is a significant lack of published research specifically investigating the role of 3-formyl-1H-indole-5-carboxylic acid in advanced materials science. Consequently, its potential application in technologies such as Organic Light-Emitting Diodes (OLEDs) is purely theoretical at this stage. While the core indole (B1671886) structure is a known component in some organic electronic materials due to its electron-rich nature, there are no specific studies available that have integrated this compound into the architecture of OLEDs or other advanced materials. The presence of the formyl and carboxylic acid groups would likely influence its electronic properties, solubility, and film-forming capabilities, but without empirical data, any potential advantages or disadvantages remain unknown.

Applications in Analytical Chemistry as Reference Standards

Currently, there is no documented use of this compound as a reference standard in analytical chemistry. Reference standards are materials of high purity and well-characterized properties, essential for the validation and calibration of analytical methods. While this compound is available commercially as a research-grade chemical, it has not undergone the rigorous characterization and certification process required to be established as a formal reference standard. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Indole (B1671886) Carboxylic Acids

The structural versatility of the indole core allows it to interact with a wide array of biological targets, and derivatives of indole carboxylic acids have shown significant potential in various therapeutic areas. researchgate.netnih.gov Future research will likely focus on expanding this scope, exploring new proteins and pathways where compounds like 3-formyl-1H-indole-5-carboxylic acid could exert a therapeutic effect.

Recent studies have identified several promising targets for indole-2- and -3-carboxylic acid derivatives. These include enzymes and receptors critical in cancer, viral infections, and neurodegenerative diseases. For instance, derivatives of 1H-indole-2-carboxylic acid have been designed as inhibitors of the 14-3-3η protein, which is implicated in liver cancer, and have shown potent activity against various liver cancer cell lines. mdpi.comnih.gov Other indole-2-carboxamides have demonstrated dual activity against Mycobacterium tuberculosis and pediatric glioblastoma cells, potentially targeting the MmpL3 transporter in bacteria. rsc.org Furthermore, indole-2-carboxylic acid has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs), which work by chelating Mg²⁺ ions in the enzyme's active site. mdpi.comnih.govrsc.orgnih.gov

Indole-3-carboxylic acid derivatives have also shown significant promise. They have been investigated as antihypertensive agents by antagonizing the angiotensin II receptor 1 (AT1R), with some derivatives showing efficacy superior to the established drug losartan (B1675146) in animal models. mdpi.comnih.gov In the context of cancer, indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin (B1662922) in colorectal cells by inducing cellular senescence. researchgate.net For Alzheimer's disease, novel indole derivatives have been designed as multi-target agents, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and preventing the aggregation of amyloid-β peptides. nih.gov The G protein-coupled receptor 17 (GPR17) has also been identified as a target for treating glioblastoma, with indole derivatives acting as agonists. nih.govtuni.fi

Given the formyl group at the C3 position and the carboxylic acid at the C5 position, this compound could be a candidate for developing inhibitors for a range of enzymes. The aldehyde can act as a reactive "warhead" for covalent modification of enzyme active sites, while the carboxylic acid can serve as a key recognition element, for instance, by mimicking substrates of deacylase enzymes like Sirtuin 5 (SIRT5). chemrxiv.orgchemrxiv.org The table below summarizes some of the recently explored biological targets for related indole carboxylic acid scaffolds.

| Scaffold | Biological Target | Therapeutic Area | Key Findings |

| Indole-2-carboxylic acid | HIV-1 Integrase | Antiviral (HIV) | Acts as a potent INSTI by chelating Mg²⁺ ions; optimizations led to derivatives with IC50 values as low as 0.13 µM. mdpi.comnih.gov |

| 1H-Indole-2-carboxylic acid | 14-3-3η Protein | Anticancer (Liver) | Optimized derivatives show high affinity and potent inhibitory activity against multiple human liver cancer cell lines. mdpi.comnih.gov |

| Indole-2-carboxamide | MmpL3 Transporter | Anti-infective (TB), Anticancer | Derivatives show high activity against drug-sensitive M. tuberculosis (MIC = 0.32 μM) and cytotoxicity against pediatric GBM cells. rsc.org |

| Indole-3-carboxylic acid | Angiotensin II Receptor 1 (AT1R) | Antihypertensive | Novel derivatives exhibit high nanomolar affinity for AT1R, comparable to or exceeding losartan in preclinical models. mdpi.comnih.gov |

| Indole Derivative | G Protein-coupled Receptor 17 (GPR17) | Anticancer (Glioblastoma) | Identified as a potent GPR17 agonist, exhibiting dose-dependent cytotoxicity on GBM cells. nih.govtuni.fi |

| Indole-3-Carboxylic Acid | Combination with Doxorubicin | Anticancer (Colorectal) | Enhances doxorubicin-induced cellular senescence and suppresses tumor growth in mouse models. researchgate.net |

Future exploration will involve screening this compound and its derivatives against a wider panel of kinases, proteases, and metabolic enzymes to uncover novel therapeutic opportunities.

Development of Sustainable and Green Synthetic Methods

Traditional methods for synthesizing functionalized indoles often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste. nih.govrsc.org A major future direction is the development of sustainable and green synthetic routes to produce compounds like this compound. This aligns with a broader trend in the pharmaceutical industry to adopt more environmentally benign practices. researchgate.net

Key areas of green chemistry being applied to indole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. It has been successfully used to synthesize various indole derivatives, including spiro[indole-thiazolidines] and bis(indolyl)methanes. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. An innovative two-step MCR approach has been developed for indole-2-carboxamide synthesis using benign solvents like ethanol (B145695) and avoiding metal catalysts. rsc.orgrsc.org Catalyst-free MCRs have also been developed to produce densely functionalized indole-pyrrole conjugates. acs.orgacs.org

Use of Green Catalysts and Solvents: Research is focused on replacing hazardous catalysts and solvents. This includes using solid acid catalysts like K-10 montmorillonite (B579905), which can be easily recovered and reused, and employing water or other green solvents. acs.orgbeilstein-journals.org Palladium-catalyzed carbonylative reactions using less hazardous carbon monoxide sources like phenyl formate (B1220265) or formic acid also represent a move toward more sustainable processes. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processing. A flow-based approach was successfully used to scale up the production of an auxin mimic, demonstrating the potential for on-demand synthesis of indole derivatives.

The table below highlights some green approaches relevant to the synthesis of functionalized indoles.

| Green Chemistry Approach | Specific Method | Advantages |

| Microwave Irradiation | Solvent-free synthesis of bis(indolyl)methanes | Rapid, efficient, environmentally friendly. tandfonline.comtandfonline.com |

| Multicomponent Reactions | Ugi-4CR followed by acid-catalyzed cyclization | High atom economy, mild conditions, reduced waste. rsc.orgrsc.org |

| Green Catalysis | K-10 montmorillonite solid acid | Reusable catalyst, solvent-free conditions, chromatography-free. acs.org |

| Improved Reagents | Catalytic Vilsmeier-Haack reaction | Reduces stoichiometric use of phosphorus oxychloride. |

| Flow Chemistry | H-cube system for reductive cyclization | Scalable, safe, on-demand production. |

Applying these principles to the synthesis of this compound could involve developing a one-pot or tandem reaction that combines indole core formation with C3-formylation and C5-carboxylation, minimizing intermediate purification steps and solvent usage.

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. acs.orgnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, design novel compounds, and optimize synthetic pathways, significantly accelerating the research and development process. nih.govharvard.edu

For indole derivatives like this compound, AI and ML can be applied in several ways:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules. nih.govharvard.edu These models can then generate novel indole structures that are predicted to have high activity against a specific biological target while also possessing drug-like properties (ADME/T). acs.org This approach has already been used to prospectively design and synthesize potent nuclear receptor modulators. nih.gov

Virtual Screening and Property Prediction: ML models can rapidly screen virtual libraries containing thousands or millions of indole derivatives to identify those most likely to be active. Deep learning models can predict a wide range of molecular properties, from quantum mechanical energies to experimental bioactivity, helping to prioritize which compounds to synthesize and test. acs.org This accelerates the hit-to-lead optimization process.

Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions or even suggesting entire synthetic routes. rsc.org This can help in designing more efficient and sustainable pathways to complex indole derivatives.

The application of these computational methods will allow researchers to explore the chemical space around this compound more effectively, leading to the faster discovery of potent and selective drug candidates.

Translational Research from Preclinical Findings to Potential Clinical Applications

A crucial future direction is the effective translation of promising preclinical findings into clinical applications. The indole scaffold is present in numerous approved drugs, but the path from a laboratory "hit" to a marketed therapeutic is long and challenging. researchgate.netnih.gov For derivatives of this compound, this involves rigorous preclinical validation and strategic planning for clinical development.

Key steps in this translational pathway include:

In-depth Preclinical Evaluation: Promising compounds must be thoroughly tested. For example, novel 5-hydroxyindole-3-carboxylic acid esters have been identified with potent cytotoxic effects against breast cancer cells (MCF-7) but low toxicity to normal cells. nih.gov Similarly, an indole derivative targeting GPR17 was validated preclinically for glioblastoma, demonstrating cytotoxicity in GBM cells and providing a basis for further development. nih.govtuni.fi These studies often involve establishing a clear mechanism of action, as was done for an indole-chalcone derivative that induces apoptosis in lung cancer cells by increasing reactive oxygen species (ROS). nih.gov

Pharmacokinetic and Safety Profiling: Beyond efficacy, compounds must have acceptable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. Preclinical studies on novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein not only confirmed their anti-proliferative activity but also assessed their safety against targets like the hERG channel and their metabolic stability. nih.gov

Biomarker Development: Identifying biomarkers can help select patient populations most likely to respond to a new drug, a key component of personalized medicine. Transcriptional analysis, as used to study the effects of an indole-2-carboxamide on pediatric GBM cells, can help elucidate the mechanism of action and identify potential biomarkers of response. rsc.org

The ultimate goal is to move the most promising indole carboxylic acid derivatives into clinical trials. For example, indole derivatives identified as potent dengue virus inhibitors have undergone pharmacokinetic studies in rats, a critical step toward human trials. acs.org By systematically validating the efficacy, safety, and mechanism of action, researchers can build a strong case for the clinical development of new therapies based on the this compound scaffold.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 3-formyl-1H-indole-5-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via formylation of indole precursors. For example, derivatives can be generated by condensing 3-formyl-indole intermediates with heterocyclic moieties like thiazolidinones. A reflux reaction in acetic acid with sodium acetate as a catalyst is often used to facilitate condensation. Subsequent hydrolysis of ester-protected derivatives (e.g., methyl esters) under acidic or basic conditions yields the free carboxylic acid .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the formyl and carboxylic acid groups. Infrared (IR) spectroscopy identifies characteristic carbonyl stretches (~1700 cm⁻¹ for carboxylic acid, ~1660 cm⁻¹ for formyl). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for structurally related indole-carboxylic acids) provides unambiguous structural confirmation .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer : Due to moderate polarity (predicted logP ~1.6 based on analogous indole derivatives), mixed solvent systems (e.g., water-ethanol or acetic acid-water) are recommended for recrystallization. Column chromatography using gradients of ethyl acetate and hexane can resolve impurities. Adjusting pH during aqueous workup (e.g., acidification to precipitate the carboxylic acid) improves recovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives via condensation with thiazolidinones?

- Methodological Answer : Key parameters include:

- Catalyst : Sodium acetate in acetic acid enhances electrophilicity of the formyl group.

- Temperature : Reflux (100–110°C) ensures sufficient activation energy for imine or keto-enol tautomer formation.

- Stoichiometry : A 1:1.1 molar ratio of 3-formyl-indole to thiazolidinone minimizes unreacted starting material.

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress. Post-reaction, cooling induces crystallization, and acetic acid recrystallization removes by-products .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- Tautomerism : The formyl group may exhibit keto-enol tautomerism, altering NMR chemical shifts. Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) can stabilize specific tautomers.

- X-ray Validation : For crystalline products, single-crystal X-ray data (as in fluoro-indole analogs) can clarify bond geometries and tautomeric states.

- DFT Calculations : Density functional theory (DFT) simulations of NMR shifts or IR vibrations help reconcile experimental data with predicted structures .

Q. What strategies mitigate side reactions during formylation of indole precursors?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent unwanted acylation side reactions.

- Regioselectivity : Use directing groups (e.g., electron-withdrawing substituents) to ensure formylation occurs at the 3-position.

- Low-Temperature Control : For sensitive substrates, perform formylation at 0–5°C to minimize over-oxidation or polymerization .

Q. How to analyze and address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Characterization : Isolate and characterize each intermediate (e.g., methyl ester derivatives) to identify yield-limiting steps.

- By-Product Analysis : LC-MS or GC-MS identifies common by-products (e.g., dimerized indoles or hydrolyzed esters).

- Scale-Up Adjustments : Reduce reflux time or switch to microwave-assisted synthesis to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。